molecular formula C7H9BrN2 B12606633 (2-Bromoethyl)(ethyl)propanedinitrile CAS No. 649759-59-1

(2-Bromoethyl)(ethyl)propanedinitrile

Cat. No.: B12606633
CAS No.: 649759-59-1
M. Wt: 201.06 g/mol
InChI Key: KBLYWHJEEXMPTP-UHFFFAOYSA-N
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Description

(2-Bromoethyl)(ethyl)propanedinitrile is an organic compound with the molecular formula C6H8BrN2. It is a nitrile derivative that contains both a bromoethyl and an ethyl group attached to a propanedinitrile core. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Properties

CAS No.

649759-59-1

Molecular Formula

C7H9BrN2

Molecular Weight

201.06 g/mol

IUPAC Name

2-(2-bromoethyl)-2-ethylpropanedinitrile

InChI

InChI=1S/C7H9BrN2/c1-2-7(5-9,6-10)3-4-8/h2-4H2,1H3

InChI Key

KBLYWHJEEXMPTP-UHFFFAOYSA-N

Canonical SMILES

CCC(CCBr)(C#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromoethyl)(ethyl)propanedinitrile typically involves the reaction of ethyl bromide with malononitrile in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism where the bromine atom in ethyl bromide is replaced by the malononitrile group. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production of (2-Bromoethyl)(ethyl)propanedinitrile follows similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process and reducing the cost.

Chemical Reactions Analysis

Types of Reactions

(2-Bromoethyl)(ethyl)propanedinitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Elimination Reactions: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to induce elimination reactions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used for these transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while elimination reactions produce alkenes.

Scientific Research Applications

Synthetic Routes

The synthesis of (2-Bromoethyl)(ethyl)propanedinitrile typically involves the reaction of ethyl bromide with malononitrile in the presence of a base, such as potassium carbonate. This nucleophilic substitution reaction can be performed in polar aprotic solvents like dimethylformamide (DMF) or ethanol, leading to high yields of the desired compound.

Organic Synthesis

(2-Bromoethyl)(ethyl)propanedinitrile serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, including:

  • Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles like amines or thiols.
  • Elimination Reactions : Strong bases can induce elimination reactions to form alkenes.
  • Oxidation and Reduction : The compound can undergo oxidation or reduction to yield different products.

Medicinal Chemistry

The compound has been investigated for its potential biological activities, particularly in drug development:

  • Antibacterial Activity : Modifications to the nitrile groups have shown enhanced antibacterial efficacy against resistant strains of bacteria. For instance, derivatives of this compound have been synthesized and evaluated for their activity against various pathogens .
  • Antitumor Activity : Research indicates that (2-Bromoethyl)(ethyl)propanedinitrile may inhibit tumor cell proliferation by inducing apoptosis in cancer cells. This suggests its potential as a lead compound for developing new anticancer therapies .

Antibacterial Activity

A study highlighted the synthesis of various derivatives from (2-Bromoethyl)(ethyl)propanedinitrile, revealing that specific modifications significantly increased antibacterial activity against resistant strains. The research focused on optimizing the structure to enhance interactions with bacterial targets .

Antitumor Activity

Another investigation explored the compound's ability to inhibit cancer cell growth in vitro. The results demonstrated that certain derivatives could effectively induce apoptosis, suggesting a promising avenue for further development as antitumor agents .

Mechanism of Action

The mechanism of action of (2-Bromoethyl)(ethyl)propanedinitrile involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the compound to participate in various substitution and elimination reactions. The nitrile groups can also engage in interactions with other functional groups, influencing the overall reactivity and properties of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromoethyl)(ethyl)propanedinitrile is unique due to its combination of bromoethyl and ethyl groups attached to a propanedinitrile core. This structure imparts distinct reactivity patterns and makes it a versatile intermediate in organic synthesis.

Biological Activity

(2-Bromoethyl)(ethyl)propanedinitrile is a chemical compound that has garnered attention for its potential biological activities and interactions with various biomolecules. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The molecular structure of (2-Bromoethyl)(ethyl)propanedinitrile includes a bromoethyl group and two nitrile groups, which contribute to its reactivity. The presence of these functional groups allows for diverse chemical reactions, including nucleophilic substitutions and eliminations.

The biological activity of (2-Bromoethyl)(ethyl)propanedinitrile is primarily attributed to its ability to interact with nucleophiles due to the electrophilic nature of the bromine atom. This allows the compound to participate in various biochemical pathways:

  • Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new compounds that may exhibit distinct biological properties.
  • Reactivity with Biomolecules : The nitrile groups can engage in interactions with proteins and enzymes, potentially influencing their activity and function.

Antimicrobial Properties

Research indicates that (2-Bromoethyl)(ethyl)propanedinitrile exhibits antimicrobial properties, particularly against certain bacterial strains. Studies have shown varying degrees of efficacy against Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentrations (MIC) : In vitro tests revealed that the compound has MIC values ranging from 20 µM to 70 µM against various bacterial strains, suggesting moderate antibacterial activity .

Cytotoxicity

The cytotoxic effects of (2-Bromoethyl)(ethyl)propanedinitrile have been evaluated in several cell lines. Preliminary studies indicate that:

  • Cell Viability Assays : The compound demonstrated significant cytotoxicity at higher concentrations, which could be leveraged in cancer therapy contexts. However, specific IC50 values need further investigation to establish therapeutic windows .

Case Studies

  • Antibacterial Activity : A study published in Chemical Reviews highlighted the synthesis and evaluation of various derivatives of (2-Bromoethyl)(ethyl)propanedinitrile, revealing that modifications to the nitrile groups can enhance antibacterial efficacy against resistant strains .
  • Antitumor Activity : Another investigation focused on the compound's potential as an antitumor agent, demonstrating promising results in inhibiting tumor cell proliferation in vitro. The study suggested that the mechanism involves inducing apoptosis in cancer cells .

Applications in Medicinal Chemistry

The compound is being explored as a precursor for novel pharmaceuticals due to its unique reactivity. Its ability to form various derivatives makes it a valuable building block in organic synthesis:

  • Drug Development : Ongoing research aims to develop new therapeutic agents based on modifications of (2-Bromoethyl)(ethyl)propanedinitrile, particularly targeting antibiotic resistance and cancer treatment.

Comparative Analysis

To better understand the biological activity of (2-Bromoethyl)(ethyl)propanedinitrile, it is useful to compare it with similar compounds:

Compound NameStructureBiological ActivityMIC Values
(2-Bromoethyl)(3-methylbut-2-en-1-yl)propanedinitrileSimilar structure with different substituentsModerate antibacterial activity40-70 µM
3-Methylbut-2-en-1-yl pivalateDifferent functional groupsLimited antibacterial propertiesNot established

Q & A

Basic Research Questions

Q. What established synthetic routes exist for (2-Bromoethyl)(ethyl)propanedinitrile, and what parameters critically influence yield and purity?

  • Methodological Answer : Synthesis typically involves alkylation of propanedinitrile derivatives using bromoethyl reagents. Key parameters include:

  • Temperature : Optimal ranges (e.g., 60–80°C) to avoid side reactions like hydrolysis of the nitrile groups.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution efficiency.
  • Reaction Time : Extended durations (>12 hours) may degrade bromoethyl intermediates, reducing yield.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing (2-Bromoethyl)(ethyl)propanedinitrile?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR (δ 3.5–4.0 ppm for bromoethyl protons; δ 1.2–1.5 ppm for ethyl group) and ¹³C NMR (δ 115–120 ppm for nitrile carbons) confirm structural integrity.
  • IR Spectroscopy : Strong absorption bands near 2240 cm⁻¹ (C≡N stretching) and 600–700 cm⁻¹ (C-Br bending).
  • Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns for validation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to mitigate inhalation risks from volatile brominated intermediates.
  • Storage : Store in amber glass bottles at 2–8°C under inert gas (e.g., argon) to prevent degradation.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How do computational methods (e.g., QSPR, DFT) predict the electronic and thermodynamic properties of (2-Bromoethyl)(ethyl)propanedinitrile?

  • Methodological Answer :

  • Quantum Chemical Calculations : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates HOMO-LUMO gaps (~4.5 eV), indicating electrophilic reactivity.
  • QSPR Models : Correlate molecular descriptors (e.g., polar surface area, logP) with solubility and stability. For example, a logP >2 suggests limited aqueous solubility, necessitating solvent optimization .

Q. What mechanistic challenges arise when using this compound in [3+2] cycloaddition reactions?

  • Methodological Answer :

  • Electron Deficiency : The propanedinitrile moiety reduces electron density, slowing dipolarophile activation. Catalysts like Cu(I) or Lewis acids (e.g., ZnCl₂) enhance reactivity.
  • Steric Hindrance : The ethyl and bromoethyl groups may impede regioselectivity. Computational docking studies (e.g., AutoDock Vina) optimize transition-state geometries .

Q. How does the bromine substituent influence nucleophilic substitution kinetics compared to chloro or iodo analogs?

  • Methodological Answer :

  • Leaving Group Ability : Bromine’s moderate electronegativity (χ = 2.96) balances bond dissociation energy (C-Br ~ 285 kJ/mol), enabling faster substitution than chloro analogs (C-Cl ~ 339 kJ/mol) but slower than iodo (C-I ~ 234 kJ/mol).
  • Kinetic Studies : Pseudo-first-order rate constants (k) in SN2 reactions with sodium ethoxide show a 1.5x rate increase compared to chloro derivatives .

Q. What contradictions exist in literature regarding the compound’s stability under varying pH conditions?

  • Methodological Answer :

  • Acidic Conditions : Some studies report hydrolysis of nitrile groups to amides (pH <3), while others observe stability due to steric protection from ethyl/bromoethyl substituents.
  • Experimental Validation : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring to resolve discrepancies .

Q. How can this compound serve as a precursor for pharmacologically active molecules?

  • Methodological Answer :

  • Functionalization : The bromoethyl group undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids to introduce bioactive moieties (e.g., antitumor anthracenyl groups).
  • Case Study : Successful synthesis of (Z)-2-(2-bromophenyl)-3-(pyrrol-2-yl)acrylonitrile derivatives with IC₅₀ values <10 µM against breast cancer cell lines .

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